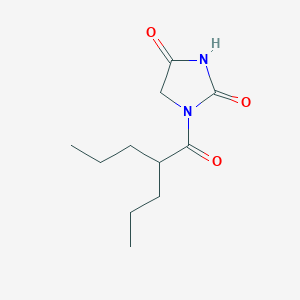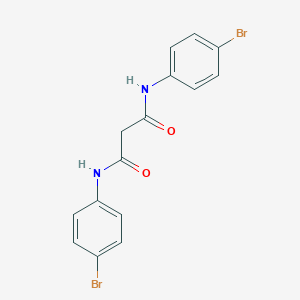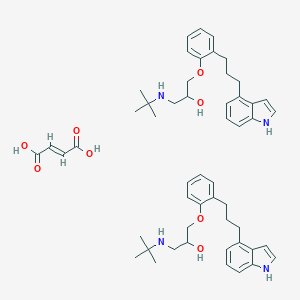
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. Carvedilol works by blocking the beta-adrenergic receptors, which reduces the heart's workload and decreases blood pressure. In
作用機序
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels. This reduces the heart's workload and decreases blood pressure. Carvedilol also has alpha-adrenergic blocking properties, which further reduces blood pressure.
生化学的および生理学的効果
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which decreases heart rate and contractility. Carvedilol also reduces the production of angiotensin II, which is a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may protect against oxidative stress in the heart.
実験室実験の利点と制限
Carvedilol has a number of advantages for lab experiments. It is readily available and can be synthesized in large quantities. Carvedilol is also well-tolerated in animal models and has a low risk of toxicity. However, there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. Carvedilol also has a complex mechanism of action, which may make it difficult to interpret results.
将来の方向性
There are a number of future directions for research on 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate. One area of interest is the role of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in the treatment of heart failure with preserved ejection fraction (HFpEF). HFpEF is a common form of heart failure that is difficult to treat, and there is currently no effective therapy. Carvedilol has been shown to improve left ventricular function in patients with HFpEF, and further research is needed to determine its effectiveness in treating this condition.
Another area of interest is the use of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in combination with other medications for the treatment of hypertension. Carvedilol has been shown to be effective on its own, but it may be even more effective when used in combination with other medications, such as diuretics or ACE inhibitors.
Conclusion
In conclusion, 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate is a beta-blocker medication used to treat heart failure and hypertension. It works by blocking beta-adrenergic receptors and reducing sympathetic nervous system activity. Carvedilol has a number of biochemical and physiological effects, including reducing blood pressure and improving left ventricular function. While there are limitations to using 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate in lab experiments, it has a number of advantages and is a promising area of research for the treatment of heart failure and hypertension.
合成法
Carvedilol is synthesized by reacting 3-(9H-carbazol-4-yloxy)-2-hydroxypropylamine with 2-(2-methoxyphenoxy)ethylchloride in the presence of a base. The resulting product is then treated with tert-butylamine to form the fumarate salt of 1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate.
科学的研究の応用
Carvedilol has been extensively studied in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalizations, and increase survival rates in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension.
特性
CAS番号 |
109920-83-4 |
|---|---|
製品名 |
1-(1,1-Dimethylethylamino)-3-(2-(3-(1H-indol-4-yl)propyl)phenoxy)-2-propanol fumarate |
分子式 |
C52H68N4O8 |
分子量 |
877.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[3-(1H-indol-4-yl)propyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/2C24H32N2O2.C4H4O4/c2*1-24(2,3)26-16-20(27)17-28-23-13-5-4-8-19(23)11-6-9-18-10-7-12-22-21(18)14-15-25-22;5-3(6)1-2-4(7)8/h2*4-5,7-8,10,12-15,20,25-27H,6,9,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
SFQDJCLMNVHUCB-WXXKFALUSA-N |
異性体SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CC(C)(C)NCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
同義語 |
but-2-enedioic acid, 1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(tert-bu tylamino)propan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




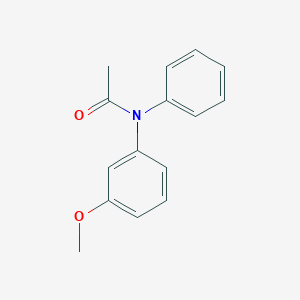
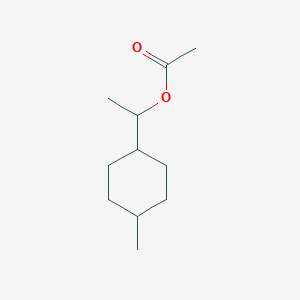
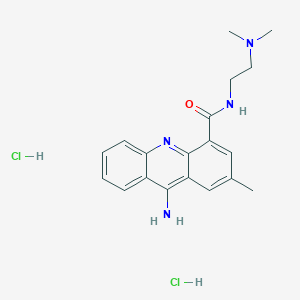


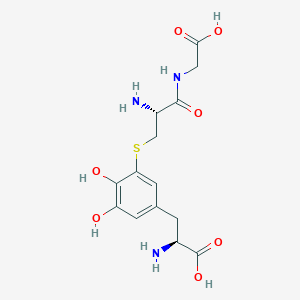


![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
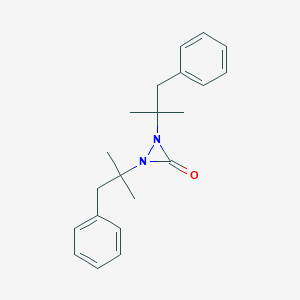
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
